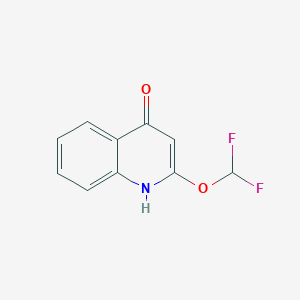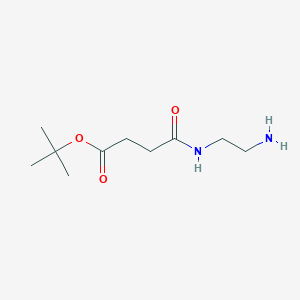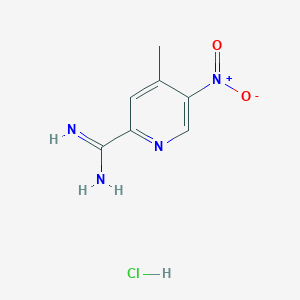![molecular formula C9H5F3N2O B11892218 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-26-5](/img/structure/B11892218.png)
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide (NaOH) and provides a high yield in a short reaction time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound often employ catalytic routes, such as copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysis. These methods are designed to be efficient and scalable, although they may involve the use of undesirable solvents and high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents such as sodium borohydride (NaBH4). The reactions are often carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the trifluoromethyl group.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of the nitrogen atoms in the ring system.
Uniqueness
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Eigenschaften
CAS-Nummer |
881841-26-5 |
|---|---|
Molekularformel |
C9H5F3N2O |
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-8-13-6(5-15)4-14(7)8/h1-5H |
InChI-Schlüssel |
YYKGYBGXKOVSPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)




![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)





![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)

